1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
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Overview
Description
1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of 4-methylpiperazine with a suitable phenylsulfanyl derivative under controlled conditions. One common method involves the use of acyl chlorides or anhydrides to introduce the ethanone moiety. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with distinct chemical and biological activities.
Uniqueness
1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H22N2OS |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
MYQCXXNCHYGZFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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